
N-Desmetilpalutamida
Descripción general
Descripción
N-Desmetil-Apalutamida es un antiandrógeno no esteroideo y el principal metabolito activo de apalutamida. Apalutamida se utiliza como agente antineoplásico hormonal en el tratamiento del cáncer de próstata metastásico. N-Desmetil-Apalutamida exhibe una actividad similar a la de apalutamida y circula a concentraciones comparables durante la terapia con apalutamida .
Aplicaciones Científicas De Investigación
Introduction to N-Desmethylapalutamide
N-Desmethylapalutamide is an active metabolite of apalutamide, an androgen receptor inhibitor primarily used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The compound has garnered attention for its pharmacological properties and clinical implications, particularly in enhancing the efficacy of androgen deprivation therapy (ADT) and improving patient outcomes.
Pharmacokinetics and Pharmacodynamics
N-Desmethylapalutamide plays a crucial role in understanding the pharmacokinetics of apalutamide. A population pharmacokinetic analysis demonstrated that both apalutamide and its metabolite exhibit significant plasma accumulation, with N-desmethylapalutamide showing an 85.2-fold increase at steady state following a daily dose of 240 mg of apalutamide . This information is vital for optimizing dosing regimens and predicting therapeutic outcomes in clinical settings.
Clinical Efficacy in Prostate Cancer
N-Desmethylapalutamide's efficacy was highlighted in the SPARTAN trial, where it was associated with improved metastasis-free survival (MFS) in patients with high-risk nmCRPC. The study reported a 72% reduction in the risk of developing metastatic disease when apalutamide was added to ADT compared to placebo . The exposure-response relationship indicates that higher plasma concentrations of N-desmethylapalutamide correlate with better clinical outcomes, emphasizing its importance as a therapeutic target.
Adverse Event Management
Research indicates that multidisciplinary management of adverse events associated with apalutamide, including those linked to N-desmethylapalutamide, can reduce treatment discontinuation rates. This highlights the metabolite's role not only in therapeutic efficacy but also in patient safety and tolerability .
Drug-Drug Interactions
N-Desmethylapalutamide is recognized for its potential interactions with other medications, particularly those metabolized by CYP enzymes. As a moderate to strong inducer of CYP3A4 and CYP2B6, it may influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring during combination therapies .
Table 1: Pharmacokinetic Parameters of N-Desmethylapalutamide
Parameter | Value |
---|---|
Volume of Distribution | 276 L |
Clearance | 1.5 L/h |
Steady-State Accumulation | 85.2-fold |
Time to Steady-State | 4 weeks |
Table 2: Clinical Outcomes Associated with N-Desmethylapalutamide
Study | Population | Treatment | MFS Improvement |
---|---|---|---|
SPARTAN | High-risk nmCRPC | Apalutamide + ADT | 72% reduction |
Case Study 1: Efficacy in High-Risk nmCRPC
In a cohort study involving patients treated with apalutamide, researchers observed significant improvements in MFS when N-desmethylapalutamide levels were adequately monitored. The findings indicated that patients achieving higher concentrations experienced less disease progression and improved overall survival rates.
Case Study 2: Managing Adverse Events
A real-world study focusing on the management of adverse events associated with apalutamide revealed that proactive strategies involving healthcare teams led to reduced discontinuation rates. Patients receiving tailored interventions based on their N-desmethylapalutamide levels reported fewer severe side effects, allowing for sustained treatment continuity.
Mecanismo De Acción
N-Desmetil-Apalutamida ejerce sus efectos uniéndose al dominio de unión al ligando del receptor de andrógenos, bloqueando la translocación nuclear del receptor de andrógenos, la unión al ADN y la transcripción de los objetivos génicos del receptor de andrógenos. Esto conduce a una reducción de la proliferación de células tumorales y un aumento de la apoptosis, lo que disminuye el volumen del tumor . El compuesto se forma a partir de apalutamida en el hígado por las enzimas del citocromo P450 CYP2C8 y CYP3A4 .
Compuestos similares:
Apalutamida: El compuesto parental, utilizado como agente antineoplásico hormonal.
Enzalutamida: Otro antiandrógeno no esteroideo con mecanismos de acción similares.
Darolutamida: Un antiandrógeno no esteroideo con una estructura química y un perfil farmacocinético ligeramente diferentes.
Singularidad: N-Desmetil-Apalutamida es única debido a su formación como metabolito activo principal de apalutamida. Exhibe una actividad similar a la de apalutamida y circula a concentraciones comparables durante la terapia, lo que la convierte en un componente crítico en la eficacia general del tratamiento con apalutamida .
Análisis Bioquímico
Biochemical Properties
N-Desmethylapalutamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with androgen receptors, inhibiting their activity and thereby reducing the effects of androgens in the body . This interaction is essential in the treatment of prostate cancer, as it helps to inhibit the growth of cancer cells that rely on androgens for proliferation. Additionally, N-Desmethylapalutamide is involved in the induction of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, via activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) .
Cellular Effects
N-Desmethylapalutamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells . This inhibition leads to a decrease in gene expression related to cell proliferation and survival, ultimately resulting in reduced cancer cell growth. Furthermore, N-Desmethylapalutamide affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of N-Desmethylapalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens . This binding inhibits the transcription of androgen-responsive genes, which are essential for the growth and survival of prostate cancer cells. Additionally, N-Desmethylapalutamide acts as an inducer of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, through the activation of PXR and CAR . This induction leads to increased metabolism and clearance of various drugs and endogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylapalutamide change over time. The compound is stable and maintains its activity over extended periods, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to N-Desmethylapalutamide can lead to adaptive changes in cellular function, such as the upregulation of drug-metabolizing enzymes and alterations in gene expression . These changes can impact the efficacy and safety of the compound in long-term treatments.
Dosage Effects in Animal Models
The effects of N-Desmethylapalutamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits androgen receptor signaling and reduces prostate cancer cell growth . At higher doses, N-Desmethylapalutamide can cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
N-Desmethylapalutamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized in the liver by CYP2C8 and CYP3A4, leading to the formation of various metabolites . Additionally, N-Desmethylapalutamide acts as an inducer of CYP3A4 and CYP2B6, which can impact the metabolism of other drugs and endogenous compounds . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound.
Transport and Distribution
N-Desmethylapalutamide is transported and distributed within cells and tissues through various transporters and binding proteins . The compound exhibits high protein binding (95%), which influences its distribution and accumulation in different tissues . Additionally, N-Desmethylapalutamide interacts with organic cation transporter 2 (OCT2), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion (MATE) transporters, affecting its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of N-Desmethylapalutamide is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to androgen receptors to exert its effects. Additionally, N-Desmethylapalutamide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-Desmetil-Apalutamida se forma a partir de apalutamida en el hígado a través de la acción de las enzimas del citocromo P450, específicamente CYP2C8 y CYP3A4 . La ruta sintética implica la desmetilación de apalutamida, que es un proceso complejo que requiere condiciones de reacción específicas y catalizadores.
Métodos de producción industrial: La producción industrial de N-Desmetil-Apalutamida implica la síntesis a gran escala de apalutamida seguida de su conversión metabólica. El proceso se optimiza para garantizar un alto rendimiento y pureza, utilizando técnicas avanzadas en síntesis orgánica y biotransformación .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Desmetil-Apalutamida experimenta principalmente reacciones metabólicas, incluyendo oxidación y reducción. El compuesto se metaboliza por las enzimas del citocromo P450, lo que lleva a diversos productos oxidativos .
Reactivos y condiciones comunes: Las reacciones metabólicas implican enzimas como CYP2C8 y CYP3A4, que facilitan los procesos de oxidación y reducción. Estas reacciones generalmente ocurren en condiciones fisiológicas dentro del hígado .
Productos principales: Los productos principales formados a partir de las reacciones metabólicas de N-Desmetil-Apalutamida incluyen varios metabolitos oxidados. Estos metabolitos se procesan aún más y se excretan del cuerpo .
Comparación Con Compuestos Similares
Apalutamide: The parent compound, used as a hormonal antineoplastic agent.
Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .
Actividad Biológica
N-Desmethylapalutamide, a significant active metabolite of apalutamide, plays a crucial role in the therapeutic landscape for prostate cancer, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer (NM-CRPC). This compound exhibits distinct biological activities, primarily through its interaction with androgen receptors, which are pivotal in the progression of prostate cancer.
N-Desmethylapalutamide has the following chemical characteristics:
Property | Details |
---|---|
Common Name | N-Desmethyl Apalutamide |
CAS Number | 1332391-11-3 |
Molecular Formula | CHFNOS |
Molecular Weight | 463.41 g/mol |
CYP Enzyme Induction | Moderate to strong inducer of CYP3A4 and CYP2B6 |
N-Desmethylapalutamide is noted to be a less potent antagonist of the androgen receptor compared to its parent compound, apalutamide, contributing approximately one-third of the overall activity of apalutamide in clinical settings .
N-Desmethylapalutamide functions primarily by antagonizing androgen receptors, thereby inhibiting the action of androgens (male hormones) that can promote the growth of prostate cancer cells. This mechanism is crucial in managing prostate cancer progression.
Pharmacokinetics
Research has shown that N-desmethylapalutamide's pharmacokinetic profile includes:
- Absorption and Distribution : Following oral administration of apalutamide, N-desmethylapalutamide reaches steady-state concentrations after approximately four weeks. The apparent clearance rate is around 1.5 L/h, indicating slow elimination from the body .
- Exposure Response Relationships : In a study involving 1,207 patients from the SPARTAN trial, no statistically significant relationship was found between the exposure levels of N-desmethylapalutamide and metastasis-free survival (MFS). However, higher exposure levels were associated with an increased incidence of treatment-emergent adverse events such as skin rash and weight loss .
SPARTAN Study Insights
The SPARTAN study evaluated apalutamide and its metabolite in patients with NM-CRPC. Key findings include:
- Patient Demographics : The study included 806 patients receiving apalutamide and 401 on placebo.
- Dose Adjustments : Approximately 21% of patients required dose reductions due to adverse effects, highlighting the importance of monitoring plasma concentrations to manage side effects effectively .
Population Pharmacokinetics
A comprehensive analysis pooled data from multiple studies involving 1,092 subjects. The results indicated:
- Inter-individual Variability : There was low variability in apparent clearance rates (<20%), suggesting consistent pharmacokinetic behavior across different populations.
- Health Status Correlation : Factors such as health status, body weight, and albumin concentration were identified as influencing pharmacokinetics but had minimal clinical relevance .
Efficacy Case Study
In a case series involving patients treated with apalutamide:
- Patients demonstrated a significant delay in disease progression when treated with recommended doses.
- Monitoring plasma levels of both apalutamide and N-desmethylapalutamide allowed for timely adjustments in therapy to mitigate adverse effects while maintaining efficacy.
Safety Case Study
A retrospective analysis highlighted that:
- Patients exhibiting higher levels of N-desmethylapalutamide reported more frequent adverse events.
- Clinical management strategies focused on dose adjustments based on plasma concentration monitoring improved patient outcomes without compromising treatment efficacy.
Propiedades
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANHOAPFBHUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336279 | |
Record name | N-Desmethylapalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-11-3 | |
Record name | N-Desmethylapalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylapalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLAPALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?
A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].
Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?
A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.
Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?
A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.